molecular formula C14H12ClN3O2S B2994933 5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034330-29-3

5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2994933
CAS No.: 2034330-29-3
M. Wt: 321.78
InChI Key: LJOQNURNJSBNMI-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene class of molecules Thiophenes are aromatic sulfur-containing five-membered heterocyclic compounds that have significant applications in pharmaceutical and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for preparing 5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves the following steps:

  • Starting Materials: : Thiophene-2-carboxylic acid, 2-chloroethylamine hydrochloride, 4-(furan-3-yl)-1H-pyrazole.

  • Step 1: : Synthesis of intermediate compounds through amidation and substitution reactions.

  • Step 2: : Formation of the final product by coupling the intermediates under specific conditions (solvent, temperature, pH).

Industrial Production Methods

For industrial production, scalable methods such as continuous flow synthesis and use of robust catalysts to minimize reaction times and improve yields are preferred. The process parameters are optimized to ensure reproducibility and cost-effectiveness while adhering to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions where the pyrazole or thiophene rings may get oxidized using agents like hydrogen peroxide.

  • Reduction: : Reduction can be achieved using agents like lithium aluminum hydride.

  • Substitution: : Halogen substitution reactions with nucleophiles like amines or alcohols are common.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, sodium periodate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethylformamide (DMF), acetonitrile, dichloromethane.

Major Products

  • Depending on the reaction, the products might include oxidized thiophene derivatives or reduced furan moieties, among others.

Scientific Research Applications

Chemistry

  • Used as a precursor for synthesizing advanced materials with tailored electronic properties.

Biology

  • Potential bioactive compound due to the presence of the pyrazole ring, which is known for various biological activities like anti-inflammatory and anti-cancer properties.

Medicine

  • Investigated for potential therapeutic uses, including as an anti-cancer agent or in treatments for inflammatory diseases.

Industry

  • Applications in the development of organic semiconductors and conductive polymers for electronic devices.

Mechanism of Action

The mechanism of action of this compound largely depends on its target application. In medicinal chemistry, the furan and pyrazole rings interact with specific enzymes or receptors in the body, modulating their activity. The molecular interactions are often guided by hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-(1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: : Similar structure but lacks the furan ring.

  • 5-chloro-N-(2-(4-(furan-3-yl)thiazol-2-yl)ethyl)thiophene-2-carboxamide: : Similar but with a thiazole ring instead of pyrazole.

Uniqueness

  • The unique combination of furan and pyrazole rings in 5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide provides a distinctive electronic and steric profile, which can result in unique biological activities and material properties not seen in related compounds.

Overall, the compound's multifaceted properties make it a valuable subject of research across multiple scientific domains.

Properties

IUPAC Name

5-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-13-2-1-12(21-13)14(19)16-4-5-18-8-11(7-17-18)10-3-6-20-9-10/h1-3,6-9H,4-5H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQNURNJSBNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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